1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazine intermediate is then deprotected using thiophenol (PhSH) to yield the final product .
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, enhancing the compound’s ability to bind to receptors and enzymes. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergies.
Aripiprazole: An antipsychotic used to treat schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic used for similar indications.
What sets this compound apart is its unique combination of the piperazine ring with a chlorophenyl group and a methylsulfonylbutanone moiety, which may confer distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)12-4-7-15(19)18-10-8-17(9-11-18)14-6-3-2-5-13(14)16/h2-3,5-6H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNXRARUYOTZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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